ethyl 3-(oxan-2-yl)-3-oxopropanoate
Description
Ethyl 3-(oxan-2-yl)-3-oxopropanoate is a β-keto ester featuring a tetrahydropyran (oxane) ring at the β-position of the ketone group. This structural motif imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for heterocyclic compounds and pharmaceuticals. The oxane ring enhances solubility in organic solvents and influences reactivity patterns due to its electron-donating effects and conformational rigidity .
Properties
CAS No. |
2153808-31-0 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(oxan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate oxane derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition followed by cyclization to form the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The oxane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The β-keto ester scaffold is highly modular, with substituent variations significantly altering physicochemical properties, reactivity, and applications. Below is a systematic comparison with structurally related compounds:
Substituent Variations and Molecular Properties
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in , chloro in ) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. Electron-donating groups (e.g., methoxy in ) stabilize enolate intermediates, favoring alkylation or cyclization reactions.
- Steric Effects : Substituents in the ortho position (e.g., 2-methoxyphenyl in ) introduce steric hindrance, reducing reaction rates compared to para-substituted analogues.
- Solubility: Polar substituents (e.g., nitro, amino) improve solubility in polar aprotic solvents, while nonpolar groups (e.g., methyl, oxane) enhance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
